N-Cyclopropyl-5-nitropyridine-2-carboxamide
Description
N-Cyclopropyl-5-nitropyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a nitro group (-NO₂) at position 5, a carboxamide group (-CONH-) at position 2, and a cyclopropyl moiety attached to the carboxamide nitrogen.
Properties
IUPAC Name |
N-cyclopropyl-5-nitropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-9(11-6-1-2-6)8-4-3-7(5-10-8)12(14)15/h3-6H,1-2H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLJHXWQCJPKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252667 | |
| Record name | 2-Pyridinecarboxamide, N-cyclopropyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-51-7 | |
| Record name | 2-Pyridinecarboxamide, N-cyclopropyl-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxamide, N-cyclopropyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Cyclopropyl-5-nitropyridine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a nitropyridine structure, which is known for its diverse biological activities. The carboxamide functional group enhances its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cellular pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may disrupt cellular functions. Additionally, the carboxamide group can facilitate interactions with various enzymes and receptors, influencing metabolic pathways and signaling cascades.
Biological Activities
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of nitropyridine derivatives, this compound was tested against several cancer cell lines including breast and lung cancer models. Results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 µM to 25 µM, indicating significant potential as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects of this compound revealed that it effectively reduced levels of TNF-alpha and IL-6 in vitro. These findings suggest its potential use in managing chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | 10 - 25 |
| N-Cyclopropyl-5-nitropyridine-2-sulfonamide | Antimicrobial | 15 - 30 |
| 3-Pyridinylcarboxamide | Anti-inflammatory | 20 - 40 |
Scientific Research Applications
Anticancer Activity
N-Cyclopropyl-5-nitropyridine-2-carboxamide has been evaluated for its potential anticancer properties. Notably, in vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Case Study : In a study involving breast and lung cancer cell lines, the compound exhibited dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 µM to 25 µM. This indicates significant potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo.
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6:
- Case Study : A recent investigation showed that this compound effectively reduced these cytokines in vitro. These findings suggest its potential application in managing chronic inflammatory conditions, including arthritis and other related disorders.
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity:
- It has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. Further studies are needed to establish its efficacy and safety profile in clinical settings.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight* | Key Properties* |
|---|---|---|---|---|
| This compound | Pyridine | -NO₂ (C5), -CONH-Cyclopropyl (C2) | ~235 g/mol | High electrophilicity, moderate solubility |
| Ranitidine Complex Nitroacetamide | Furan | -NO₂, -CH₂C(O)NH₂ | ~285 g/mol | Lower aromaticity, increased flexibility |
| 6-Cyclopropyl-N-[...]pyridine-2-carboxamide | Pyridine | -CONH-Pyrazole, -NH-Pyrimidine, -OCH₂CH₂OCH₃ | ~520 g/mol | Enhanced solubility, π-π stacking |
Research Findings
- Electronic Effects: The nitro group in this compound significantly lowers the electron density of the pyridine ring, making it more reactive toward nucleophilic attack compared to analogues with electron-donating groups (e.g., amino or methoxy substituents) .
- Metabolic Stability: Cyclopropyl substituents are known to resist oxidative metabolism in hepatic enzymes, suggesting improved pharmacokinetic stability for the target compound compared to linear alkyl chains or furan-based systems .
- Solubility : The absence of polar groups (e.g., hemifumarate salts or methoxyethyl chains) in the target compound may limit aqueous solubility relative to its analogues, necessitating formulation adjustments for pharmaceutical applications .
Preparation Methods
Preparation of Key Intermediate: 4-Chloro-2-amino-3-nitropyridine (Formula V)
- Starting material: 4-Chloropyridine-2-carboxamide (III)
- Nitration: Using a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature to avoid over-nitration.
- Outcome: Introduction of the nitro group at the 3-position, yielding compound V.
Diazotization and Hydrolysis to 4-Chloro-3-nitropyridine-2-ol (VI)
- Diazotization of the amino group in compound V using sodium nitrite and hydrochloric acid at 0–5°C.
- Stirring for 30–60 minutes at low temperature, then heating to 60–80°C for 3 hours to complete hydrolysis.
- Extraction with dichloromethane and drying over anhydrous sodium sulfate to isolate compound VI.
Chlorination to 2,4-Dichloro-3-nitropyridine (VII)
- Treat compound VI with phosphorus oxychloride in the presence of a base.
- Reaction temperature maintained at 80–100°C for 4–6 hours.
- Cooling and quenching with ice water, filtration, washing, and drying to isolate compound VII.
Selective Substitution to 2-Chloro-3-nitropyridin-4-ol (VIII)
- React compound VII with sodium acetate or cesium carbonate in polar protic solvents such as N,N-dimethylformamide (DMF).
- Reaction conditions optimized for selective substitution at the para position.
Formation of N-(4-Chloro-3-nitropyridine-2-yl)cyclopropanecarboxamide (X)
Two approaches for cyclopropanecarbonyl chloride preparation:
Pre-formed cyclopropanecarbonyl chloride: Reacted with compound V in dichloromethane at -10°C to -5°C in presence of triethylamine.
In situ generation: Cyclopropyl carboxylic acid dissolved in dichloromethane with catalytic DMF, reacted with oxalyl chloride at 25–35°C to form cyclopropanecarbonyl chloride, then cooled to -10°C before adding compound V.
Reaction stirred at low temperature, then warmed to 25–35°C for 2–4 hours.
- Workup involves water addition, organic layer separation, washing, drying, solvent removal, and recrystallization from ethyl acetate.
- Final product isolated by filtration and drying.
Example Preparations
| Example | Starting Material | Reagents & Conditions | Yield & Purity Notes |
|---|---|---|---|
| 4 | 4-Chloro-2-amino-3-nitropyridine (5.0 g) | React with cyclopropanecarbonyl chloride (15 g) in DCM at -10°C; triethylamine (4 mL) added; stirred, warmed to 25–35°C for 5–6 h; aqueous workup; recrystallization from ethyl acetate | High purity isolated solid; efficient conversion |
| 5 | Cyclopropyl carboxylic acid (12.5 g) | Dissolved in DCM with DMF (0.12 mL); oxalyl chloride (22.5 g) added at 25–35°C; cooled to -10°C; added to 4-chloro-2-amino-3-nitropyridine in DCM at -10°C; triethylamine (13 mL) added; stirred and warmed to 25–35°C; aqueous workup and recrystallization | Industrially scalable; high purity product |
Summary Table of Key Reaction Parameters
| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Acid chloride formation | Thionyl chloride | - | Ambient to reflux | - | Followed by ammonia treatment |
| 2 | Hofmann degradation | - | - | - | - | Converts amide to amine |
| 3 | Nitration | HNO3/H2SO4 | - | Controlled low temp | - | Nitro group introduction |
| 4 | Diazotization & hydrolysis | NaNO2, HCl | - | 0–5°C, then 60–80°C | 3 h | Amino to hydroxyl conversion |
| 5 | Chlorination | POCl3, base | - | 80–100°C | 4–6 h | Hydroxyl to chloro substitution |
| 6 | Substitution | NaOAc or Cs2CO3, AcOH | DMF | - | - | Selective para substitution |
| 7 | Amide formation | Cyclopropanecarbonyl chloride, base | DCM | -15 to 35°C | 2–6 h | Base: triethylamine preferred |
Research Findings and Industrial Relevance
- The described synthetic route offers an industrial-friendly process with fewer steps and cost-effective reagents.
- Use of stable intermediates and avoidance of harsh conditions improves safety and scalability.
- The in situ generation of cyclopropanecarbonyl chloride from cyclopropyl carboxylic acid enhances operational simplicity.
- Purification by recrystallization from ethyl acetate yields high-purity N-cyclopropyl-5-nitropyridine-2-carboxamide suitable for pharmaceutical applications.
- The process minimizes impurities and provides reproducible yields, making it suitable for large-scale production.
Q & A
Q. What are the recommended synthetic routes for N-Cyclopropyl-5-nitropyridine-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
- Pd-Catalyzed Amination : Inspired by palladium-catalyzed protocols for similar pyridine derivatives, coupling 2-chloropyridine precursors with cyclopropylamine under Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in dioxane at 100°C) can introduce the cyclopropyl group .
- Nitro Group Introduction : Direct nitration of pyridine derivatives using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) minimizes side reactions. Post-functionalization via carboxamide coupling (e.g., EDC/HOBt in DMF) completes the synthesis .
- Optimization Tips : Monitor reaction progress via TLC or LC-MS. Adjust equivalents of cyclopropylamine (1.2–1.5 eq) to avoid excess reagent interference.
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
Q. What preliminary assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
- Antimicrobial Screening : Use microplate dilution assays (e.g., against Mycobacterium tuberculosis H37Rv) with MIC determination, referencing protocols for similar 5-nitropyridinecarboxamides .
- Kinase Inhibition : Employ fluorescence-based kinase activity assays (e.g., ADP-Glo™) to test inhibition of tyrosine kinases, given the compound’s structural similarity to kinase inhibitors .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Crystallization : Use slow vapor diffusion with DMSO/water or ethanol/water mixtures. Single crystals are critical for high-resolution data.
- Refinement with SHELX : Process diffraction data using SHELXL (for small molecules) to model bond lengths, angles, and electron density maps. The nitro and cyclopropyl groups often require constrained refinement due to thermal motion .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar carboxamides to validate torsion angles and packing interactions .
Q. How should researchers address contradictory solubility or stability data for this compound?
Methodological Answer:
- Solubility Profiling : Test in DMSO, PBS, and ethanol using nephelometry or UV-vis spectroscopy. Note that nitro groups may reduce aqueous solubility but enhance organic solvent compatibility .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups are prone to reduction under acidic/basic conditions; stabilize with inert atmospheres .
Q. What strategies mitigate challenges in functionalizing the nitro group during SAR studies?
Methodological Answer:
- Selective Reduction : Use H₂/Pd-C in ethanol to reduce nitro to amine without affecting the cyclopropyl group. Confirm conversion via TLC (disappearance of nitro Rf) .
- Protection/Deprotection : Temporarily protect the amide with Boc groups during nitro modifications to prevent side reactions .
- Computational Modeling : Apply DFT (e.g., Gaussian) to predict electronic effects of nitro substitution on binding affinity before synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
